molecular formula C20H24N2O2 B442511 N,N'-bis(3-ethylphenyl)butanediamide

N,N'-bis(3-ethylphenyl)butanediamide

Cat. No.: B442511
M. Wt: 324.4g/mol
InChI Key: CVRSRPYLVMRXRC-UHFFFAOYSA-N
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Description

N,N'-bis(3-ethylphenyl)butanediamide is a symmetrical alkanediamide derivative characterized by a central butanediamide (C₄) backbone substituted at both nitrogen atoms with 3-ethylphenyl groups.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4g/mol

IUPAC Name

N,N'-bis(3-ethylphenyl)butanediamide

InChI

InChI=1S/C20H24N2O2/c1-3-15-7-5-9-17(13-15)21-19(23)11-12-20(24)22-18-10-6-8-16(4-2)14-18/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

CVRSRPYLVMRXRC-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)CCC(=O)NC2=CC=CC(=C2)CC

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CCC(=O)NC2=CC=CC(=C2)CC

Origin of Product

United States

Comparison with Similar Compounds

The biological and physicochemical properties of alkanediamides are highly influenced by two structural variables: (1) chain length (number of methylene groups in the backbone) and (2) substituent type/position on the aryl rings. Below, we analyze these factors through comparisons with key analogs.

Impact of Chain Length

a) Shorter Chain: N,N'-bis(2,3-dichlorophenyl)propanediamide (m = 3)
  • Structure : Propanediamide (C₃ backbone) with 2,3-dichlorophenyl substituents .
  • Activity : Propanediamides are less studied for antimycobacterial activity but may exhibit reduced efficacy compared to butanediamides due to insufficient hydrophobic interactions with targets .
b) Longer Chain: N1,N6-bis(3-ethylphenyl)hexanediamide (m = 6)
  • Structure : Hexanediamide (C₆ backbone) with 3-ethylphenyl groups .
  • Properties :
    • Molecular weight: 352.48 g/mol (vs. ~308 g/mol for butanediamide).
    • logP: 4.24 (higher lipophilicity than butanediamide, estimated logP ~4.0).
  • Activity : Longer chains often reduce aqueous solubility, as seen in N,N'-diarylhexanediamides, where antialgal activity peaks at m = 6 for certain substituents (e.g., R = 4-CH3) but declines with further elongation .
c) Butanediamide (m = 4) as Optimal Chain Length
  • Example : N,N'-bis(3,4-dichlorophenyl)butanediamide demonstrates potent inhibition of photosynthetic electron transport in spinach chloroplasts .
  • Rationale : The C₄ backbone balances lipophilicity and solubility, enabling efficient passage through hydrophilic membrane regions while retaining target affinity.

Influence of Substituents

a) Electron-Withdrawing Groups: N,N'-bis(3,4-dichlorophenyl)butanediamide
  • Structure : Butanediamide with 3,4-dichlorophenyl groups.
  • Properties :
    • Increased logP due to chlorine atoms.
    • Enhanced bioactivity in photosynthesis inhibition due to strong electron-withdrawing effects, which may stabilize interactions with protein targets .
b) Hydrophilic Substituents: 2,3-Dihydroxy-N,N'-bis(aryl)butanediamides
  • Example: 2,3-dihydroxy-N,N'-bis[(E)-1-(4-hydroxy-6-methyl-2-oxochromen-3-yl)ethylideneamino]butanediamide .
  • Properties :
    • Hydroxyl groups improve aqueous solubility (lower logP) and hydrogen-bonding capacity.
    • Demonstrated insulin-mimetic activity, highlighting the role of polar groups in modulating therapeutic function .
c) 3-Ethylphenyl vs. Other Aryl Groups
  • 3-Ethylphenyl : Moderately lipophilic (logP ~4.0) with steric bulk from ethyl groups. This may enhance membrane permeability compared to hydrophilic analogs while avoiding excessive hydrophobicity seen in dichlorophenyl derivatives.

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